REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[CH:17]=[CH:18][S:19][C:12]=12)C(OCC)=O)[CH3:2].O.[Cl-].[Li+]>CS(C)=O>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[CH:17]=[CH:18][S:19][C:12]=12)[CH3:2] |f:2.3|
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Name
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2-(thieno[3,2-b]pyridin-7-yl)malonic acid diethyl ester
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Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C1=C2C(=NC=C1)C=CS2)=O
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Name
|
|
Quantity
|
295 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0.79 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Quench
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Type
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CUSTOM
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Details
|
the reaction with saturated brine (3 L)
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Type
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EXTRACTION
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Details
|
extract with ethyl acetate (3×1 L)
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Type
|
ADDITION
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Details
|
Treat the organic layers with magnesium sulfate
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Type
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FILTRATION
|
Details
|
filter
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Type
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CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica using 25% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C2C(=NC=C1)C=CS2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |